N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE is an organic compound with the chemical formula C9H7N3O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then acetylated to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include amino derivatives, reduced thiazole compounds, and substituted acetamides .
Scientific Research Applications
N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the interaction with cellular proteins and enzymes. It targets specific molecular pathways, leading to the inhibition of cell growth and proliferation. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
- 2-Amino-4-(5-nitro-2-furyl)thiazole
- N-[5-(5-Nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-[4-ETHYL-5-(5-NITRO-2-FURYL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its specific structural features, such as the ethyl group and the thiazole ring, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H11N3O4S |
---|---|
Molecular Weight |
281.29 g/mol |
IUPAC Name |
N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H11N3O4S/c1-3-7-10(19-11(13-7)12-6(2)15)8-4-5-9(18-8)14(16)17/h4-5H,3H2,1-2H3,(H,12,13,15) |
InChI Key |
HGMKGSTZPARTJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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